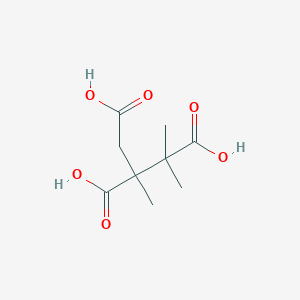![molecular formula C9H15N3OS2 B181274 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 6104-19-4](/img/structure/B181274.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities. In
作用机制
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. It may also act by modulating the activity of enzymes involved in various biological processes.
生化和生理效应
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide in lab experiments is its diverse range of biological activities. This compound has shown potential as an anti-inflammatory, antioxidant, antitumor, antibacterial, antifungal, neuroprotective, and anticonvulsant agent. Additionally, the synthesis of this compound is relatively simple and can be carried out in good yield. However, one of the limitations of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound.
未来方向
There are several future directions for the research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases. Studies can be conducted to investigate the efficacy of this compound in animal models of diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, studies can be conducted to investigate the toxicity and safety profile of this compound, which is essential for the development of any therapeutic agent.
In conclusion, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has shown potential applications in various fields of scientific research. This compound has diverse biological activities and has been studied for its anti-inflammatory, antioxidant, antitumor, antibacterial, antifungal, neuroprotective, and anticonvulsant effects. Further studies are needed to fully elucidate the mechanism of action of this compound and to investigate its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with 2,2-dimethylpropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
科学研究应用
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has shown potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential as an antibacterial and antifungal agent. Additionally, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been studied for its neuroprotective and anticonvulsant effects.
属性
CAS 编号 |
6104-19-4 |
|---|---|
产品名称 |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
分子式 |
C9H15N3OS2 |
分子量 |
245.4 g/mol |
IUPAC 名称 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H15N3OS2/c1-5-14-8-12-11-7(15-8)10-6(13)9(2,3)4/h5H2,1-4H3,(H,10,11,13) |
InChI 键 |
MGLUUXOWASBUFY-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)(C)C |
规范 SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



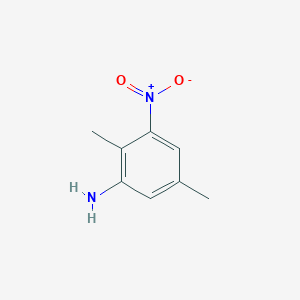
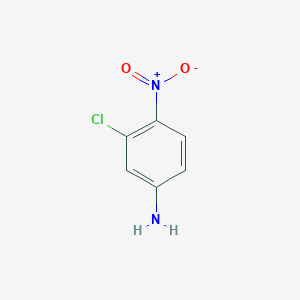
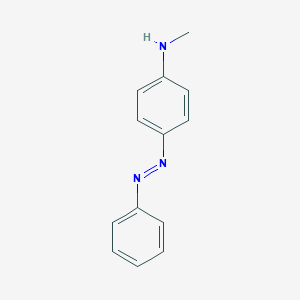
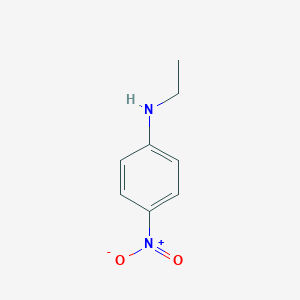
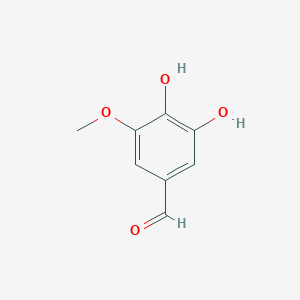
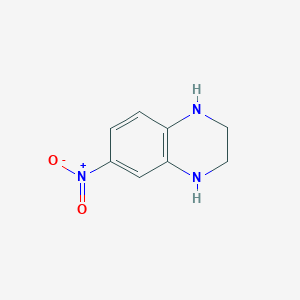
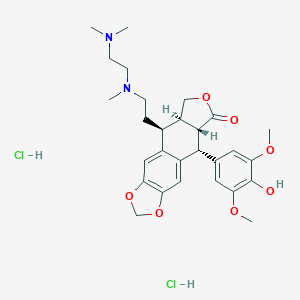
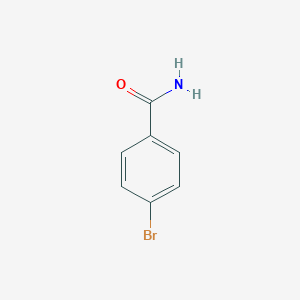

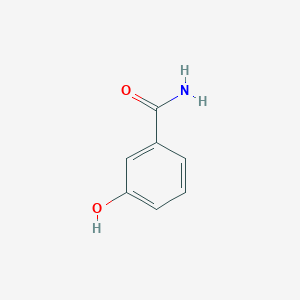
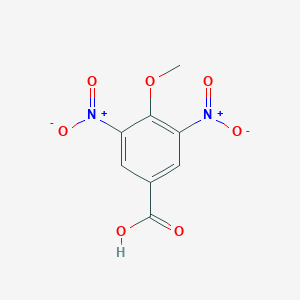
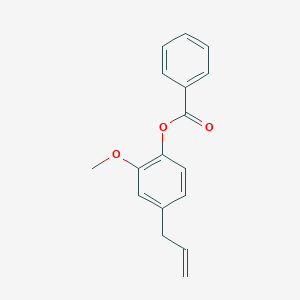
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
